![molecular formula C27H25N5O3 B4952580 7-[2-(benzyloxy)phenyl]-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4952580.png)
7-[2-(benzyloxy)phenyl]-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[2-(Benzyloxy)phenyl]-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is an organic compound characterized by its triazolopyrimidine core structure
Preparation Methods
Synthetic routes and reaction conditions:
Initial Condensation: The synthesis begins with the condensation of an appropriate benzyl alcohol with a substituted aniline to form the benzyloxyphenyl intermediate.
Cyclization: The benzyloxyphenyl intermediate undergoes cyclization with a suitable pyrimidine derivative under controlled conditions to form the triazolopyrimidine ring system.
Functional Group Manipulation: Introduction of methoxyphenyl and methyl groups via alkylation and subsequent amidation reactions, carefully monitored for optimal yields.
Industrial production methods: In industrial settings, these steps are often scaled up and optimized for higher yield and purity. Continuous flow reactors and automated synthesis techniques are employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of reactions it undergoes:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the aromatic rings or nitrogen-containing moieties to yield partially hydrogenated products.
Substitution: Both electrophilic and nucleophilic substitution reactions are possible, particularly on the aromatic rings and the triazole moiety.
Common reagents and conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium or hydrogen peroxide (H₂O₂) in a basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Reagents like halogenated solvents, strong acids or bases, and organometallic catalysts are frequently used.
Major products formed from these reactions: Oxidized quinones, reduced hydrogenated derivatives, and various substituted triazolopyrimidines depending on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: This compound is investigated for its potential as a ligand in coordination chemistry, contributing to the development of new catalysts.
Biology and Medicine: It shows promise as a bioactive molecule in pharmaceutical research, particularly in the development of new drugs targeting specific enzymes or receptors due to its unique structural features.
Industry: The compound's structural framework is explored for its potential in creating advanced materials, such as polymers with specific properties or as a building block for complex organic architectures.
Mechanism of Action
The compound interacts with molecular targets through its triazolopyrimidine core, which can mimic natural substrates or inhibit enzymatic activities. Specific pathways may include binding to protein active sites, interfering with signal transduction mechanisms, or altering the function of receptors.
Comparison with Similar Compounds
Similar compounds: Other triazolopyrimidines, such as 5-amino-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine derivatives, exhibit related structural motifs but differ in functional group substitutions and resultant biological activities.
Uniqueness: 7-[2-(Benzyloxy)phenyl]-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide stands out due to its specific substitution pattern, offering unique reactivity and potential biological activities distinct from other similar compounds.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-5-methyl-7-(2-phenylmethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O3/c1-18-24(26(33)31-21-13-7-9-15-23(21)34-2)25(32-27(30-18)28-17-29-32)20-12-6-8-14-22(20)35-16-19-10-4-3-5-11-19/h3-15,17,25H,16H2,1-2H3,(H,31,33)(H,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDMKTBDIBVBMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3OCC4=CC=CC=C4)C(=O)NC5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-cyclopropyl-6-oxo-N-[[2-(trifluoromethoxy)phenyl]methyl]piperidine-3-carboxamide](/img/structure/B4952497.png)
![4-[2-(4-chloro-2,5-dimethoxyanilino)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide;hydrobromide](/img/structure/B4952509.png)
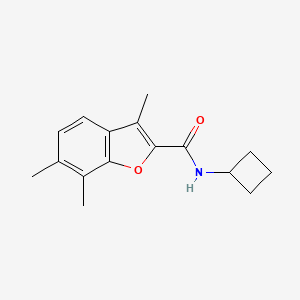
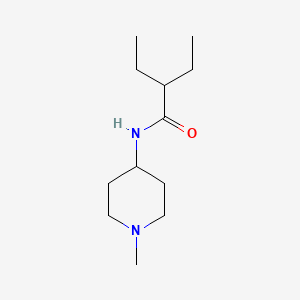
![N-[2-(3-methoxyphenoxy)ethyl]-5-(4-methylpiperazin-1-yl)-2-nitroaniline](/img/structure/B4952524.png)
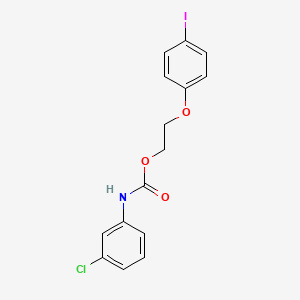

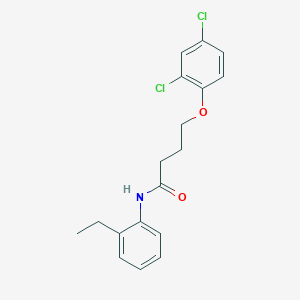
![N-[4-(N-{[2-(3,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]acetamide](/img/structure/B4952543.png)
![N-[2-[2-(4-chlorophenyl)imidazo[1,2-a]benzimidazol-3-yl]ethyl]cyclohexanamine;dihydrochloride](/img/structure/B4952547.png)
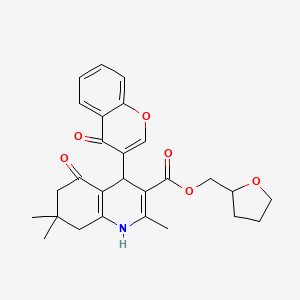
![3-[5-(4-chlorophenyl)-1-(3-methoxypropyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4952581.png)
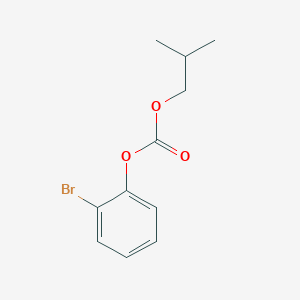
![2-{[1-(4-CHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}-N~1~-(3-FLUOROPHENYL)ACETAMIDE](/img/structure/B4952593.png)
